molecular formula C6H10N2O B13076267 (3-Ethyl-1,2-oxazol-4-YL)methanamine

(3-Ethyl-1,2-oxazol-4-YL)methanamine

Cat. No.: B13076267
M. Wt: 126.16 g/mol
InChI Key: FQHQZIFLLOZBFI-UHFFFAOYSA-N
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Description

(3-Ethyl-1,2-oxazol-4-YL)methanamine is a heterocyclic compound that features an oxazole ring substituted with an ethyl group at the 3-position and a methanamine group at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Ethyl-1,2-oxazol-4-YL)methanamine typically involves the formation of the oxazole ring followed by the introduction of the ethyl and methanamine substituents. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For example, the reaction of an α-hydroxy ketone with hydroxylamine can yield the oxazole ring, which can then be further functionalized .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

(3-Ethyl-1,2-oxazol-4-YL)methanamine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazole N-oxides, while reduction can produce primary amines .

Scientific Research Applications

Mechanism of Action

The mechanism of action of (3-Ethyl-1,2-oxazol-4-YL)methanamine involves its interaction with specific molecular targets. For example, in biological systems, it may interact with enzymes or receptors, leading to modulation of their activity. The exact pathways involved depend on the specific application and the nature of the target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3-Ethyl-1,2-oxazol-4-YL)methanamine is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity.

Properties

Molecular Formula

C6H10N2O

Molecular Weight

126.16 g/mol

IUPAC Name

(3-ethyl-1,2-oxazol-4-yl)methanamine

InChI

InChI=1S/C6H10N2O/c1-2-6-5(3-7)4-9-8-6/h4H,2-3,7H2,1H3

InChI Key

FQHQZIFLLOZBFI-UHFFFAOYSA-N

Canonical SMILES

CCC1=NOC=C1CN

Origin of Product

United States

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